molecular formula C16H9Br B12816609 9-Bromo-10-ethynylanthracene

9-Bromo-10-ethynylanthracene

Cat. No.: B12816609
M. Wt: 281.15 g/mol
InChI Key: ODQVJPSJCRGFGR-UHFFFAOYSA-N
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Description

9-Bromo-10-ethynylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position and an ethynyl group at the 10th position of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-ethynylanthracene typically involves the bromination of anthracene followed by the introduction of an ethynyl group. One common method is the bromination of anthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The brominated product is then subjected to a Sonogashira coupling reaction with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-ethynylanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex structures.

    Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracenes, while coupling reactions can produce extended π-conjugated systems.

Mechanism of Action

The mechanism of action of 9-Bromo-10-ethynylanthracene is primarily related to its electronic structure and photophysical properties. The bromine and ethynyl substituents influence the electronic distribution within the anthracene core, affecting its absorption and emission characteristics. In OLEDs, for example, the compound can facilitate efficient charge transport and light emission through its conjugated π-system .

Comparison with Similar Compounds

Uniqueness: 9-Bromo-10-ethynylanthracene is unique due to the presence of both a bromine atom and an ethynyl group, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific emission wavelengths and high fluorescence efficiency.

Properties

Molecular Formula

C16H9Br

Molecular Weight

281.15 g/mol

IUPAC Name

9-bromo-10-ethynylanthracene

InChI

InChI=1S/C16H9Br/c1-2-11-12-7-3-5-9-14(12)16(17)15-10-6-4-8-13(11)15/h1,3-10H

InChI Key

ODQVJPSJCRGFGR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br

Origin of Product

United States

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